molecular formula C8H17NO B3385732 2-(Azepan-4-yl)ethan-1-ol CAS No. 65920-72-1

2-(Azepan-4-yl)ethan-1-ol

Cat. No.: B3385732
CAS No.: 65920-72-1
M. Wt: 143.23 g/mol
InChI Key: MUOUCYOATBNGTO-UHFFFAOYSA-N
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Description

2-(Azepan-4-yl)ethan-1-ol is an organic compound with the molecular formula C8H17NO It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features an ethanol group attached to the fourth position of the azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azepan-4-yl)ethan-1-ol typically involves the reaction of azepane with ethylene oxide under basic conditions. The reaction proceeds as follows:

  • Azepane is dissolved in an appropriate solvent, such as tetrahydrofuran (THF).
  • Ethylene oxide is added dropwise to the solution while maintaining a low temperature (0-5°C).
  • The reaction mixture is stirred for several hours, allowing the ethylene oxide to react with the azepane to form this compound.
  • The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and automated control systems can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(Azepan-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base such as pyridine.

Major Products Formed:

    Oxidation: 2-(Azepan-4-yl)acetaldehyde or 2-(Azepan-4-yl)acetic acid.

    Reduction: 2-(Azepan-4-yl)ethanamine.

    Substitution: 2-(Azepan-4-yl)ethyl chloride.

Scientific Research Applications

2-(Azepan-4-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Azepan-4-yl)ethan-1-ol involves its interaction with specific molecular targets in biological systems. The ethanol group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The azepane ring can interact with receptors and ion channels, modulating their function. These interactions can lead to various physiological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

    2-(Azepan-1-yl)ethanol: Similar structure but with the ethanol group attached to the first position of the azepane ring.

    2-(Hexamethyleneimino)ethanol: Features a six-membered nitrogen-containing ring instead of a seven-membered ring.

    2-(Piperidin-4-yl)ethanol: Contains a piperidine ring instead of an azepane ring.

Uniqueness: 2-(Azepan-4-yl)ethan-1-ol is unique due to the specific positioning of the ethanol group on the azepane ring, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

IUPAC Name

2-(azepan-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c10-7-4-8-2-1-5-9-6-3-8/h8-10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOUCYOATBNGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred slurry of lithium aluminium hydride (5.70 g) in dry tetrahydrofuran (100 ml) was added β-carbethoxymethyl-caprolactam (10.3 g) in dry tetrahydrofuran (150 ml) over a period of 30 minutes. The mixture was refluxed for 2.5 hours, cooled and treated very slowly with water. The precipitate was filtered off and the filtrate was evaporated to yield the title compound as a viscous oil, which was used in the next step without purification.
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
β-carbethoxymethyl-caprolactam
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azepan-4-yl)ethan-1-ol
Reactant of Route 2
2-(Azepan-4-yl)ethan-1-ol
Reactant of Route 3
2-(Azepan-4-yl)ethan-1-ol
Reactant of Route 4
2-(Azepan-4-yl)ethan-1-ol
Reactant of Route 5
2-(Azepan-4-yl)ethan-1-ol
Reactant of Route 6
2-(Azepan-4-yl)ethan-1-ol

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